2-(2-hydroxyethylamino)ethanol benzoate
Description
Benzoic acid;2-(2-hydroxyethylamino)ethanol (IUPAC name: 2-[(2-hydroxyethyl)amino]benzoic acid, CAS RN: 25784-00-3) is a benzoic acid derivative featuring a 2-hydroxyethylamino substituent at the ortho position of the aromatic ring. Its structure is distinct due to the intramolecular interactions between the hydroxyl and amino groups, which may influence its reactivity and biological activity.
Properties
CAS No. |
53926-87-7 |
|---|---|
Molecular Formula |
C11H16NO4- |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol benzoate |
InChI |
InChI=1S/C7H6O2.C4H11NO2/c8-7(9)6-4-2-1-3-5-6;6-3-1-5-2-4-7/h1-5H,(H,8,9);5-7H,1-4H2/p-1 |
InChI Key |
WPRSXOFWYFTXTA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;2-(2-hydroxyethylamino)ethanol typically involves the reaction of benzoic acid with 2-(2-hydroxyethylamino)ethanol under controlled conditions. One common method is the esterification reaction, where benzoic acid is reacted with 2-(2-hydroxyethylamino)ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of Benzoic acid;2-(2-hydroxyethylamino)ethanol may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;2-(2-hydroxyethylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Nitrobenzoic acid, bromobenzoic acid, and sulfonated benzoic acid derivatives.
Scientific Research Applications
Benzoic acid;2-(2-hydroxyethylamino)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the formulation of drugs and as a preservative in pharmaceutical products.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid;2-(2-hydroxyethylamino)ethanol involves its interaction with molecular targets and pathways. The compound can act as a preservative by inhibiting the growth of microorganisms through disruption of their metabolic processes. It may also interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Structural Features
The compound is structurally compared to other benzoic acid derivatives and amino alcohol-containing analogs:
Physicochemical Properties
- Solubility: The 2-hydroxyethylamino group enhances solubility in aqueous ethanol mixtures compared to simpler benzoic acid derivatives (e.g., Av7, which is esterified and less polar) .
- Reactivity: The amino alcohol moiety may participate in intramolecular hydrogen bonding, reducing its acidity compared to unsubstituted benzoic acid. In contrast, esterified analogs (e.g., Av9) exhibit lower reactivity toward nucleophiles due to steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
